5-Bromo-3-fluoro-2-benzoxy-pyridine
Description
Significance of Pyridine-Based Chemical Structures in Advanced Synthetic Applications
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of essential compounds. wikipedia.org Its presence is critical in natural products like vitamins and alkaloids, as well as in a significant number of FDA-approved pharmaceuticals and vital agrochemicals. lifechemicals.comnih.gov The utility of the pyridine scaffold stems from its unique electronic properties and its capacity to be readily converted into a wide array of functional derivatives. nih.gov This versatility makes pyridine and its derivatives some of the most extensively used frameworks for drug design and the synthesis of functional materials and ligands for metal catalysts. nih.govacs.org
The nitrogen atom in the pyridine ring imparts a basic character and alters the electronic distribution of the aromatic system, making it electron-deficient. wikipedia.org This property influences its reactivity, particularly towards electrophilic and nucleophilic substitution reactions, and allows for precise chemical modifications. nih.govlibretexts.org Consequently, functionalized pyridines are considered privileged structures in medicinal chemistry and indispensable building blocks in organic synthesis. lifechemicals.comnih.gov
Role of Halogenation (Bromine and Fluorine) in Modulating Pyridine Ring Reactivity
The introduction of halogen atoms, such as bromine and fluorine, onto the pyridine ring profoundly modulates its chemical reactivity and physical properties. Halogenation is a critical tool for synthetic chemists, offering a way to fine-tune the electronic nature of the pyridine core and to introduce sites for further chemical elaboration. acs.org
Because the pyridine ring is electron-deficient, electrophilic aromatic substitution reactions, such as halogenation, can be challenging and often require harsh conditions. acs.orglibretexts.org However, once installed, halogens serve several key roles:
Electronic Modification : As highly electronegative elements, both fluorine and bromine act as strong electron-withdrawing groups through the inductive effect. This further depletes the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitrogen and the halogen. wikipedia.orgnih.gov
Leaving Group Ability : Halogens, particularly bromine, can act as excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
Steric and Lipophilic Influence : The size and lipophilicity of the halogen atoms can influence the conformation and membrane permeability of the final molecule, which is of particular importance in drug design.
In a di-halogenated system like 5-bromo-3-fluoropyridine, the fluorine atom, being the most electronegative element, significantly enhances the ring's susceptibility to nucleophilic attack. The C-F bond is very strong, while the C-Br bond is comparatively weaker, making bromine a more likely leaving group in many transition-metal-catalyzed reactions. The specific placement of fluorine at the 3-position and bromine at the 5-position creates a distinct pattern of reactivity for the remaining positions on the ring.
Ester Functionalities, Specifically the 2-Benzoxy Moiety, as Versatile Chemical Handles in Pyridine Chemistry
Ester groups attached to a pyridine ring serve as versatile chemical handles that can be manipulated in various synthetic transformations. nih.govresearchgate.net The 2-benzoxy group in 5-Bromo-3-fluoro-2-benzoxy-pyridine is an ester functionality where a benzoate (B1203000) group is linked to the pyridine core via an oxygen atom. This moiety is more than just a passive substituent; it actively participates in and influences the molecule's synthetic utility.
The benzoxy group can be introduced onto the pyridine ring, often through the reaction of a corresponding 2-hydroxypyridine (B17775) or a 2-halopyridine with a benzoyl derivative. Once in place, the 2-benzoxy group can:
Act as a Protecting Group : It can protect the 2-hydroxy functionality during other synthetic steps. The ester can be readily hydrolyzed under basic or acidic conditions to reveal the hydroxyl group, which can then participate in other reactions.
Influence Reactivity : The oxygen atom of the benzoxy group can influence the electronic properties of the pyridine ring through resonance effects.
Serve as a Precursor to Other Functional Groups : The ester linkage can be cleaved to allow for further functionalization at the 2-position.
The combination of the benzoxy ester at the 2-position with halogens at the 3- and 5-positions creates a highly functionalized and synthetically versatile pyridine derivative.
Research Context and Scope of this compound within Specialized Organic Synthesis
The compound this compound is best understood as a highly specialized chemical intermediate or building block. While extensive research literature dedicated solely to this specific molecule is not prominent, its synthetic value can be inferred from the well-established chemistry of its constituent parts.
The strategic placement of three different functionalities—bromo, fluoro, and benzoxy groups—on the pyridine scaffold provides multiple, distinct reaction sites. This allows for selective and sequential chemical modifications. For instance:
The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, alkyl, or other functional groups.
The fluorine atom at the 3-position, along with the electron-withdrawing nature of the nitrogen, activates the ring for potential nucleophilic aromatic substitution reactions.
The benzoxy group at the 2-position can be hydrolyzed to a hydroxyl group, which can then be converted into other functionalities or used to modulate the properties of the final target molecule.
Therefore, the research context for this compound lies in its use for the construction of complex, multi-substituted pyridine derivatives. These derivatives are often sought after as core structures in the development of new pharmaceutical agents, agrochemicals, and advanced materials where precise control over substitution patterns is critical for function.
Structure
3D Structure
Properties
Molecular Formula |
C12H9BrFNO |
|---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9BrFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
URBJSQWESJZBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Benzoxy Pyridine and Key Precursors
Retrosynthetic Analysis of the 5-Bromo-3-fluoro-2-benzoxy-pyridine Core
A retrosynthetic analysis of the target compound, this compound, simplifies the complex structure into more readily available starting materials. The primary disconnection occurs at the ester linkage, cleaving the C-O bond between the pyridine (B92270) ring and the benzoyl group. This initial step yields two key fragments: the 5-Bromo-3-fluoro-2-hydroxypyridine precursor and a suitable benzoylating agent, such as benzoyl chloride or benzoic anhydride.
Further deconstruction of the 5-Bromo-3-fluoro-2-hydroxypyridine intermediate involves the sequential removal of the halogen substituents. The synthetic strategy can proceed via two main pathways: fluorination of a brominated hydroxypyridine or bromination of a fluorinated hydroxypyridine. The choice of pathway often depends on the regioselectivity and efficiency of the respective halogenation reactions. The final disconnection involves the formation of the 2-hydroxypyridine (B17775) scaffold itself, which can be synthesized from simpler pyridine derivatives. This systematic approach allows for a logical and modular construction of the target molecule.
Synthesis of the 5-Bromo-3-fluoro-2-hydroxypyridine Precursor
The synthesis of the pivotal intermediate, 5-Bromo-3-fluoro-2-hydroxypyridine, requires careful control over the introduction of three distinct functional groups onto the pyridine ring. The following sections explore the specific strategies for achieving the desired substitution pattern.
Strategies for Regioselective Bromination of Fluoropyridines
Achieving regioselective bromination is critical for the synthesis. When starting with a 3-fluoro-2-hydroxypyridine, the bromine atom must be directed to the C-5 position. The electronic properties of the pyridine ring, influenced by the existing fluoro and hydroxyl groups, will govern the position of electrophilic attack. The hydroxyl group (or its tautomeric pyridone form) is an activating group, while the fluorine atom is a deactivating group.
Various brominating agents can be employed, with the choice impacting selectivity and reaction conditions.
| Brominating Agent | Solvent | Conditions | Notes |
| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | Typically requires a radical initiator or light | Common and mild method. |
| Bromine (Br₂) | Acetic Acid or Sulfuric Acid | Can require harsher conditions | A powerful brominating agent. |
| Copper(II) Bromide (CuBr₂) | Ionic Liquids | Mild conditions, high regioselectivity for para-substitution in anilines. beilstein-journals.org | Offers a potentially greener and safer alternative. beilstein-journals.org |
For instance, direct bromination of unprotected aniline (B41778) derivatives using CuBr₂ in ionic liquids has demonstrated high yields and regioselectivity under mild conditions. beilstein-journals.org While this is applied to anilines, the principles of directing group influence are transferable. In the case of a 3-fluoro-2-hydroxypyridine, the combined directing effects of the substituents would favor substitution at the C-5 position.
Methodologies for Introducing Fluorine into Pyridine Systems
The introduction of a fluorine atom onto a pyridine ring can be accomplished through several modern synthetic methods, often targeting a specific position. uni-muenster.de
Balz-Schiemann Reaction: A classic method that involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (B91410) (HF), followed by thermal decomposition of the resulting diazonium salt. google.comacs.org This method is effective for converting an amino group, such as in 5-bromo-2-amino-3-hydroxypyridine, into a fluorine atom.
Direct C-H Fluorination: Recent advances have enabled the direct fluorination of C-H bonds. For example, silver(II) fluoride (AgF₂) has been used for the site-selective fluorination of pyridines at the C-H bond adjacent to the nitrogen atom. orgsyn.org
Rhodium-Catalyzed C-H Functionalization: A Rh(III)-catalyzed approach allows for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, offering a pathway to construct the fluorinated pyridine ring from acyclic precursors. nih.gov
From Pyridine N-Oxides: Pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which then serve as effective precursors for the introduction of fluorine at the 2-position. acs.org While not directly applicable for the 3-fluoro position, this highlights the versatility of N-oxides in pyridine functionalization.
A plausible route to 5-bromo-3-fluoro-2-hydroxypyridine could involve starting with 2-amino-5-bromopyridine, introducing a hydroxyl group at the 3-position, and then converting the 2-amino group to a fluoro group via a modified Balz-Schiemann reaction. google.com
Formation of the Hydroxy Group at the 2-Position
The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its corresponding pyridone form, 2-pyridone, with the latter often being more stable. ontosight.ai Several reliable methods exist for its formation.
Hydrolysis of 2-Halopyridines: A common and efficient method is the hydrolysis of a 2-chloropyridine (B119429) or 2-bromopyridine. This can be achieved using aqueous alkaline solutions, sometimes in the presence of a tertiary alcohol to improve yield and reaction conditions. google.com For example, reacting 2-chloro-pyridine with an aqueous potassium hydroxide (B78521) solution in the presence of tertiary butyl alcohol can produce 2-hydroxypyridine in high purity and yield. google.com
Oxidation of Pyridine: Pyridine can be oxidized to pyridine-N-oxide, which can then be rearranged to form 2-hydroxypyridine derivatives. For instance, reacting pyridine with hydrogen peroxide in acetic acid, followed by treatment with acetic anhydride, can lead to the formation of 2-hydroxypyridine-1-oxide. google.com
In the context of synthesizing 5-Bromo-3-fluoro-2-hydroxypyridine, one could start with a pre-functionalized pyridine, such as 5-bromo-3-fluoro-2-chloropyridine, and perform a nucleophilic aromatic substitution with a hydroxide source to install the 2-hydroxy group.
Formation of the 2-Benzoxy Moiety: Esterification and Related Transformations
The final step in the synthesis is the formation of the benzoxy ether linkage. This is typically achieved through the esterification of the 2-hydroxy group of the pyridine precursor.
Direct Benzoylation of the 2-Hydroxypyridine Scaffold
The direct benzoylation of the 5-Bromo-3-fluoro-2-hydroxypyridine intermediate is a standard esterification reaction. The nucleophilic hydroxyl group of the pyridine attacks the electrophilic carbonyl carbon of a benzoylating agent.
Common Benzoylation Conditions
| Reagent | Base | Solvent | Temperature |
| Benzoyl Chloride | Pyridine, Triethylamine, or DMAP | Dichloromethane, THF, or Acetonitrile | 0 °C to Room Temperature |
| Benzoic Anhydride | Pyridine or DMAP (catalytic) | Dichloromethane or THF | Room Temperature to Reflux |
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct formed when using benzoyl chloride. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. The inherent reactivity of 2-hydroxypyridines towards acylation makes this a straightforward and high-yielding transformation. chemicalbook.com
Alternative Routes via Nucleophilic Displacement on Activated Pyridines
The synthesis of substituted pyridines often leverages the inherent reactivity of the pyridine ring, which is electron-deficient and thus susceptible to nucleophilic attack, especially when further activated by electron-withdrawing substituents. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing functionalities onto the pyridine core.
In the context of this compound, a key precursor is a dihalogenated pyridine, such as 2,5-dibromo-3-fluoropyridine (B126456). The fluorine and bromine atoms, along with the ring nitrogen, activate the pyridine ring for nucleophilic displacement. The relative reactivity of leaving groups in SNAr reactions on pyridine rings is a critical consideration. Generally, fluorine is a better leaving group than bromine in such reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. reddit.com The reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide demonstrated that the 2-fluoropyridine (B1216828) reacts significantly faster. researchgate.net
A plausible synthetic route to this compound involves the selective displacement of one of the halogen atoms on a precursor like 2,5-dibromo-3-fluoropyridine or a related activated pyridine. The reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes has shown that nucleophilic attack occurs selectively at the C-4 position under mild conditions, while harsher conditions can lead to displacement at the C-2 and C-6 positions. rsc.org This demonstrates the tunability of regioselectivity based on reaction conditions.
For the synthesis of the target compound, reacting a precursor such as 2,5-dibromo-3-fluoropyridine with a benzoate (B1203000) salt (e.g., sodium benzoate) would proceed via an SNAr mechanism. The nucleophilic benzoate would preferentially attack the most electrophilic carbon, typically the C-2 or C-6 position, displacing the halogen atom. Given that fluorine is a more effective activating group and leaving group in many SNAr reactions on pyridines, a precursor like 2-chloro-5-bromo-3-fluoropyridine could also be a viable starting material, where the more labile chlorine or fluorine is displaced.
Table 1: Examples of Nucleophilic Displacement on Activated Pyridines
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | Reflux conditions | Excellent | rsc.org |
| 2-Amino-5-bromopyridine | Hydrogen Bromide, NaNO₂, CuBr | 2,5-Dibromopyridine | -5 to 15 °C | Not specified | google.com |
| 2-chloro-3-trifluoromethyl-5-nitropyridine | Diethyl malonate / NaH | 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester | 0 °C to 25 °C, 24 hours | Not specified | google.com |
| 2,5-dibromopyridine | Fluoride source | 5-fluoro-2-bromopyridine | Displacement method with solvent and catalyst | Not specified | patsnap.com |
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound and its precursors relies heavily on effective purification and isolation techniques to remove impurities, unreacted starting materials, and by-products. Given the nature of substituted pyridines, a combination of methods is often employed.
Distillation: Fractional distillation is a fundamental technique for purifying liquid pyridine derivatives, especially for separating compounds with different boiling points. lookchem.com For compounds that are sensitive to high temperatures, vacuum distillation is used to lower the boiling point. In cases where water is a persistent impurity, azeotropic distillation with solvents like toluene (B28343) or benzene (B151609) can be effective for drying the product. lookchem.com
Crystallization: This is a powerful method for purifying solid intermediates and the final product. Crude solids can be dissolved in a suitable solvent or solvent mixture and allowed to crystallize, leaving impurities behind in the mother liquor. For pyridine derivatives, which are basic, crystallization can also be achieved by forming a salt, such as an oxalate (B1200264) or a picrate. lookchem.com The salt is crystallized and purified, and then the free base is regenerated by treatment with a stronger base. Recrystallization from a solvent system like ethyl acetate (B1210297)/petroleum ether is also a common practice. google.com
Chromatography: Column chromatography is indispensable for separating complex mixtures of pyridine derivatives that are difficult to separate by other means.
Silica Gel Chromatography: This is the most common chromatographic technique used in organic synthesis. For separating pyridine compounds, a solvent system of varying polarity, such as a gradient of ethyl acetate in hexanes, is often used. chemicalbook.com
Reversed-Phase Chromatography: In cases where compounds are highly polar or have poor solubility in common organic solvents, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for high-purity isolation. acs.org
Extraction and Washing: Liquid-liquid extraction is a standard workup procedure to separate the desired product from inorganic salts and other water-soluble impurities. The organic layer containing the product is often washed with aqueous solutions, such as saturated sodium bicarbonate to remove acidic impurities or brine to reduce the water content before drying. chemicalbook.com
Drying: Before the final isolation, the organic solution containing the product must be thoroughly dried to remove residual water. Common drying agents include anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). chemicalbook.comchemicalbook.com
Table 2: Purification Techniques for Pyridine Derivatives
| Technique | Description | Application/Example | Reference |
|---|---|---|---|
| Fractional Distillation | Separation based on boiling point differences. Can be performed under vacuum for heat-sensitive compounds. | General purification of liquid pyridines and removal of volatile impurities. | lookchem.comgoogle.com |
| Crystallization of Salts | Formation of a crystalline salt (e.g., oxalate) to purify the basic pyridine compound, followed by regeneration. | Separation of pyridine from its homologues. | lookchem.com |
| Recrystallization | Purification of solid compounds by dissolving in a hot solvent and cooling to form pure crystals. | Purification of 5-bromo-2-fluoro-4-picoline from an ethyl acetate/petroleum ether system. | google.com |
| Silica Gel Chromatography | Separation based on polarity using a stationary phase (silica) and a mobile phase (solvent mixture). | Purification of 5-bromo-2-cyano-3-fluoropyridine using an ethyl acetate/hexane gradient. | chemicalbook.com |
| Azeotropic Distillation | Removal of water by distilling with a solvent that forms an azeotrope with water. | Drying of pyridine using toluene or benzene. | lookchem.com |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Fluoro 2 Benzoxy Pyridine
Reactivity Profile of the Pyridine (B92270) Ring Towards Electrophilic and Nucleophilic Attack
The pyridine ring in 5-Bromo-3-fluoro-2-benzoxy-pyridine is electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity is further influenced by the substituents present on the ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. In this reaction, a nucleophile replaces a halide on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed.
In molecules containing multiple halogen atoms, the regioselectivity of SNAr reactions is a critical consideration. Generally, in nucleophilic aromatic substitutions, fluorine is a better leaving group than bromine. stackexchange.commasterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex through its inductive effect. stackexchange.com Therefore, in SNAr reactions of this compound, nucleophilic attack is generally favored at the fluorine-bearing carbon.
However, the position of the halogen on the pyridine ring also plays a significant role. Nucleophilic attack is favored at the C2 and C4 positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In the case of this compound, the fluorine is at the C3 position, while the bromine is at the C5 position. While fluorine is generally more reactive, its position at C3 makes it less favorable for SNAr compared to a halogen at C2 or C4.
Studies on similar dihalogenated pyridines have shown that the outcome of the reaction can be highly dependent on the reaction conditions and the nature of the nucleophile. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination with palladium catalysts leads to the exclusive substitution of the bromide, whereas under neat conditions without a catalyst, substitution at the 2-chloro position is preferred. nih.gov This highlights the complex interplay of electronic and steric factors, as well as the reaction mechanism, in determining the chemoselectivity.
Sterically, the bulky benzoxy group at the C2 position can hinder the approach of a nucleophile to the adjacent C3-fluorine. This steric hindrance could potentially favor nucleophilic attack at the more accessible C5-bromine, despite bromine being a poorer leaving group in SNAr reactions. The interplay between the electronic and steric effects of the 2-benzoxy group, along with the inherent reactivity of the C-F and C-Br bonds, will ultimately determine the regioselectivity of SNAr reactions on this substrate.
Role of Bromine in Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of this compound serves as a valuable handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis. wildlife-biodiversity.comscielo.br Several of these methodologies can be applied to this compound:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. scielo.brresearchgate.net This is a versatile method for forming new carbon-carbon bonds.
Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. researchgate.net It is a reliable method for synthesizing aryl-alkyne structures.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromo-pyridine with an amine in the presence of a palladium catalyst and a base. researchgate.netnih.gov This is a powerful tool for synthesizing arylamines.
The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. scielo.brnih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Typical Catalysts |
| Suzuki-Miyaura | Organoboron Compound | C-C | Pd(PPh₃)₄, PdCl₂(dppf) |
| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, BINAP |
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comnih.gov
Oxidative Addition: The active palladium(0) catalyst reacts with the bromo-pyridine, breaking the carbon-bromine bond and forming a palladium(II) intermediate. illinois.edu
Transmetalation: The organic group from the coupling partner (e.g., the organoboron compound in a Suzuki reaction) is transferred to the palladium(II) center, replacing the halide. researchgate.net
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. enscm.frscite.ai Electron-rich and sterically bulky phosphine (B1218219) ligands, for example, are often used to promote the oxidative addition and reductive elimination steps. nih.gov The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction for a specific substrate and coupling partner. scite.ai
Reactivity of the 2-Benzoxy Group
The 2-benzoxy group in this compound is a key site for synthetic modifications, allowing for functional group interconversions and further derivatization through cleavage or reactions at the benzylic position.
Hydrolysis and Transesterification Reactions for Functional Group Interconversion
Hydrolysis of the benzoxy group provides a direct route to the corresponding 2-hydroxypyridine (B17775) derivative. While specific studies on this compound are not prevalent in the reviewed literature, the hydrolysis of a closely related compound, 2-benzyloxy-pyridine-N-oxide, has been documented to proceed effectively. Treatment with 20% hydrochloric acid under reflux conditions leads to the cleavage of the benzyl (B1604629) ether, yielding N-hydroxy-2-pyridone and benzyl chloride. researchgate.net This reaction demonstrates the feasibility of acid-catalyzed hydrolysis for this class of compounds.
Table 1: Representative Hydrolysis of a 2-Benzyloxypyridine Derivative
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|
Transesterification offers another pathway for functional group interconversion, allowing the replacement of the benzyl group with other alkyl or aryl groups. While specific transesterification data for this compound is scarce, general methods for the transesterification of aryl benzyl ethers are well-established. nih.govlibretexts.orgyoutube.com These reactions are often catalyzed by acids or metal catalysts and can proceed with a variety of alcohols. For instance, the transesterification of aryl or heteroaryl esters with phenols can be achieved using alkali metal catalysts, highlighting a potential strategy for modifying the 2-alkoxy substituent on the pyridine ring. youtube.com The choice of catalyst and reaction conditions would be crucial to achieve selective transesterification without affecting the bromo and fluoro substituents on the pyridine ring.
Selective Cleavage of the Ester Linkage for Further Derivatization
The removal of the benzyl protecting group is a common and critical step in organic synthesis to unmask a hydroxyl group for further reactions. Catalytic hydrogenation is a widely employed method for the debenzylation of benzyl ethers. libretexts.org In the case of 2-benzyloxy-pyridine-N-oxide, catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst in ethanol (B145695) under a hydrogen atmosphere efficiently cleaves the benzyl group to afford N-hydroxy-2-pyridone in high yield. researchgate.net This method is generally mild and selective, often leaving other functional groups intact.
Table 2: Catalytic Debenzylation of a 2-Benzyloxypyridine Derivative
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|
The efficiency of palladium-catalyzed debenzylation can be influenced by the catalyst support and reaction conditions. khanacademy.org For instance, studies on the selective hydrogenolysis of a benzyl group in the presence of an aromatic chlorine have shown that the choice of palladium catalyst and control of reaction conditions can achieve high selectivity for the desired debenzylated product while minimizing dehalogenation. khanacademy.org Other methods for the selective debenzylation of aryl benzyl ethers include the use of magnesium iodide under solvent-free conditions, which has been shown to be effective and tolerate various functional groups. mdpi.com
Reactions at the Benzylic Position of the Benzoxy Moiety
The benzylic carbon of the benzoxy group is a site of enhanced reactivity due to its proximity to the aromatic ring, which can stabilize radical or ionic intermediates. This reactivity can be exploited for further functionalization.
One common reaction is benzylic oxidation. While no specific examples for this compound are available, alkyl side-chains on aromatic rings are susceptible to oxidation to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in hot acidic solutions. For this reaction to occur, the presence of at least one benzylic hydrogen is necessary.
Another important reaction is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a free radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The introduced bromine can then serve as a leaving group for subsequent nucleophilic substitution reactions. The reactivity of the benzylic position in heteroaromatic compounds can be influenced by the nature of the heterocycle, with more electron-rich heterocycles potentially increasing the reactivity of the benzylic position. khanacademy.org
Intramolecular Reactivity and Rearrangement Pathways of the this compound Scaffold
The arrangement of substituents on the this compound scaffold can facilitate intramolecular reactions and rearrangements, leading to the formation of new ring systems or isomeric products.
A significant rearrangement pathway for related 2-benzyloxypyridine systems is the khanacademy.org-anionic rearrangement. This reaction involves the deprotonation of the benzylic carbon, followed by a 1,2-migration of the pyridine ring. This process is believed to occur through an associative mechanism involving the addition of the benzylic carbanion to the pyridine ring, followed by the elimination of the original C-O bond. This rearrangement has been shown to produce aryl pyridyl carbinols in high yields and serves as a formal synthesis of carbinoxamine, an antihistamine. The presence of the electron-withdrawing bromo and fluoro substituents on the pyridine ring of this compound could potentially influence the facility of this rearrangement.
Other intramolecular reactions, such as cyclization, can be envisioned. For instance, Brønsted acid-catalyzed intramolecular benzylic cyclizations of alkylpyridines bearing electrophilic side chains have been reported to yield various fused and spirocyclic products. While not directly demonstrated for this compound, the principles of these reactions could potentially be applied to derivatives of this scaffold. The synthesis of pyridines and pyrazines has also been achieved through intramolecular hydroamination-based reaction sequences, highlighting another potential avenue for the intramolecular reactivity of appropriately functionalized pyridine derivatives.
Derivatization and Functionalization Strategies Using 5 Bromo 3 Fluoro 2 Benzoxy Pyridine
Synthesis of Novel Substituted Pyridine (B92270) Derivatives
The transformation of 5-Bromo-3-fluoro-2-benzoxy-pyridine into a variety of substituted pyridine derivatives is a cornerstone of its synthetic utility. These derivatizations can be broadly categorized into the formation of new carbon-carbon bonds and the introduction of heteroatom-containing functional groups.
Palladium-catalyzed cross-coupling reactions are instrumental in forging new carbon-carbon bonds at the 5-position of the pyridine ring. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide array of aryl and heteroaryl groups. By reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a suitable base, a diverse library of 5-aryl-3-fluoro-2-benzoxy-pyridines can be generated. These reactions are often characterized by their high yields and functional group tolerance.
The Sonogashira coupling provides a direct route to 5-alkynyl-3-fluoro-2-benzoxy-pyridines. This reaction, which couples the parent compound with terminal alkynes, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynylpyridines are valuable intermediates for the synthesis of more complex structures, including polymers and pharmaceutical agents.
For the introduction of alkyl groups, reactions such as the Negishi coupling, which employs organozinc reagents, can be utilized. These reactions offer a pathway to 5-alkyl-3-fluoro-2-benzoxy-pyridines, further expanding the chemical space accessible from this versatile starting material.
Table 1: Exemplary Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of this compound
| Coupling Reaction | Reagent | Catalyst/Base | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-3-fluoro-2-benzoxy-pyridine |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-Alkynyl-3-fluoro-2-benzoxy-pyridine |
| Negishi | Alkylzinc halide | Pd(dppf)Cl₂ | 5-Alkyl-3-fluoro-2-benzoxy-pyridine |
The introduction of heteroatom substituents onto the pyridine ring can be achieved through various methodologies. The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of this compound with a wide range of primary and secondary amines, yielding 5-amino-3-fluoro-2-benzoxy-pyridine derivatives. These nitrogen-containing compounds are of significant interest in medicinal chemistry.
The synthesis of 5-alkoxy-3-fluoro-2-benzoxy-pyridines can be accomplished through nucleophilic aromatic substitution or palladium-catalyzed etherification reactions. Similarly, the introduction of sulfur-containing functionalities, such as thiols and sulfones, can be achieved through specialized coupling protocols. For instance, the reaction with thiols in the presence of a suitable catalyst can lead to the formation of 5-thioether-3-fluoro-2-benzoxy-pyridines, which can be subsequently oxidized to the corresponding sulfoxides or sulfones.
Creation of Multi-Functional Pyridine Scaffolds for Complex Molecule Synthesis
The sequential and regioselective functionalization of this compound allows for the creation of multi-functional pyridine scaffolds. For example, a Suzuki coupling at the 5-position can be followed by a nucleophilic aromatic substitution at the 3-position, facilitated by the activating effect of the fluorine atom. Furthermore, the benzoxy group at the 2-position can be cleaved to reveal a hydroxyl group, which can then be subjected to further chemical modifications. This step-wise approach enables the construction of highly decorated pyridine rings with precise control over the substitution pattern, providing a robust platform for the synthesis of complex target molecules.
Synthesis of Heterocyclic Ring Systems Incorporating the 5-Bromo-3-fluoro-2-pyridyl Moiety
The this compound core is not only a substrate for substitution reactions but also a precursor for the construction of more elaborate heterocyclic systems.
Intramolecular cyclization reactions of appropriately functionalized this compound derivatives can lead to the formation of fused bicyclic and polycyclic heterocyclic systems. For instance, a derivative bearing a suitable nucleophile at the 6-position of the aryl group introduced via a Suzuki coupling could undergo an intramolecular cyclization to form a fused system. The strategic placement of reactive groups allows for the annulation of new rings onto the pyridine core, leading to novel chemical entities with potentially interesting biological or material properties.
The nitrogen atom of the pyridine ring in this compound and its derivatives can act as a coordination site for metal ions. By introducing additional coordinating groups, such as other nitrogen heterocycles or phosphine (B1218219) moieties, through the reactions described above, a variety of mono- and bidentate ligands can be synthesized. For example, the synthesis of a 5,5'-bis(3-fluoro-2-benzoxy-pyridine) through a symmetrical coupling reaction would yield a bipyridine-type ligand. These ligands are of great interest in coordination chemistry and catalysis, where they can be used to modulate the properties of metal complexes.
Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be an indispensable tool for the structural confirmation of 5-Bromo-3-fluoro-2-benzoxy-pyridine. It provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
Elucidation of Regioselectivity and Stereochemistry in Complex Reaction Products
In the synthesis of this compound, different isomers could potentially be formed. NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, would be crucial for determining the precise regiochemistry of the substituents on the pyridine (B92270) ring.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the pyridine and benzoxy moieties. The coupling patterns and chemical shifts would help to confirm the substitution pattern. For instance, the protons on the pyridine ring would exhibit splitting due to coupling with the adjacent fluorine atom and with each other.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment. The carbon atoms directly bonded to bromine, fluorine, and oxygen would have characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups, although none are present in the aromatic rings of the parent compound.
¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would show a signal for the fluorine atom on the pyridine ring, and its coupling with adjacent protons would further confirm the regiochemistry. Studies on similar molecules, such as 5-bromo-1,2,3-trifluorobenzene, have demonstrated the power of simultaneous ¹H and ¹⁹F decoupling in simplifying complex spectra to resolve individual carbon resonances. magritek.com
A hypothetical ¹H NMR data table for this compound is presented below:
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Pyridine H-4 | 7.8 - 8.0 | dd | J(H-F), J(H-H) |
| Pyridine H-6 | 8.2 - 8.4 | d | J(H-F) |
| Benzoxy-Ph | 7.3 - 7.6 | m | - |
Dynamic NMR Studies for Conformational Analysis and Intermolecular Interactions
Dynamic NMR (DNMR) studies could be employed to investigate the conformational flexibility of the benzoxy group relative to the pyridine ring. At lower temperatures, the rotation around the C-O bond might be slow enough on the NMR timescale to observe distinct signals for different conformers. This would provide insights into the rotational energy barrier and the preferred spatial orientation of the two ring systems. Furthermore, DNMR can be used to study intermolecular interactions, such as hydrogen bonding, which can influence the chemical shifts and dynamics of the molecule in solution. acs.org
High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Analysis and Precise Product Identification
High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique would be used to confirm the successful incorporation of the bromo, fluoro, and benzoxy groups. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum.
A hypothetical HRMS fragmentation data table is shown below:
| Fragment Ion | Hypothetical m/z | Possible Identity |
| [M]+ | Calculated for C₁₂H₇BrFNO | Molecular Ion |
| [M-C₇H₅O]+ | Calculated for C₅H₂BrFN | Loss of benzoyl group |
| [C₇H₅O]+ | 105.0335 | Benzoyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of key structural features:
C-Br stretch: A characteristic absorption in the lower frequency region of the IR spectrum.
C-F stretch: A strong absorption band typically observed in the 1000-1400 cm⁻¹ region.
C-O-C stretch: Signals corresponding to the ether linkage of the benzoxy group.
Aromatic C=C and C-H stretches: Multiple bands characteristic of the pyridine and benzene (B151609) rings.
These techniques could also be used to monitor the progress of the synthesis reaction by observing the appearance of product-specific peaks and the disappearance of reactant-specific peaks.
A hypothetical IR data table is as follows:
| Functional Group | Hypothetical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-O-C Stretch | 1200 - 1300 |
| C-F Stretch | 1000 - 1100 |
| C-Br Stretch | 500 - 650 |
X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives
For instance, in the crystal structure of a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, X-ray diffraction analysis revealed that the two aromatic rings are not coplanar, with a dihedral angle of 51.39 (5)° between them. nih.gov This type of information is crucial for understanding the steric and electronic interactions within the molecule. Similarly, for a derivative of this compound, X-ray crystallography would definitively confirm the connectivity and stereochemistry, providing a solid foundation for structure-activity relationship studies.
Hypothetical crystallographic data for a derivative of this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-100 |
| Volume (ų) | ~1500-3000 |
| Z | 4 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 5-Bromo-3-fluoro-2-benzoxy-pyridine, these calculations would provide valuable insights into its chemical behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Predicting Reactivity
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy and spatial distribution of these orbitals dictate how a molecule interacts with other chemical species.
The HOMO represents the region of the molecule most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO indicates the region most susceptible to accepting electrons from a nucleophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Analysis for this compound
| Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -X.XX eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | -Y.YY eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | Z.ZZ eV | A smaller value would suggest higher polarizability and greater chemical reactivity. nih.gov |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from quantum chemical calculations. Actual values would require specific computational studies.
Electrostatic Potential Surface Analysis for Predicting Sites of Reactivity
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. researchgate.net It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack. youtube.com
For this compound, an ESP map would highlight the electronegative fluorine atom, the nitrogen atom of the pyridine (B92270) ring, and the oxygen of the benzoxy group as areas of negative potential. The hydrogen atoms and the carbon atoms bonded to the electronegative substituents would likely exhibit a positive potential. This analysis would be crucial for predicting how the molecule interacts with other reactants.
Reaction Pathway Modeling and Transition State Calculations
Theoretical modeling can be used to map out the energetic landscape of a chemical reaction, providing detailed information about the mechanism, including the identification of transition states and intermediates.
Prediction of Activation Energies and Rate Constants for Key Transformations
By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy for a given reaction. The activation energy is a critical factor in determining the reaction rate. Lower activation energies correspond to faster reactions. These theoretical calculations can be invaluable for predicting the feasibility and efficiency of synthetic routes involving this compound.
Understanding Regioselectivity and Stereoselectivity from a Theoretical Perspective
In many chemical reactions, multiple products can be formed. Theoretical calculations can help to understand and predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies of the different possible reaction pathways, the most favorable pathway and therefore the major product can be predicted. For a substituted pyridine like this compound, this would be particularly useful in predicting the outcome of, for example, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Conformational Analysis and Molecular Dynamics Simulations of the 2-Benzoxy Moiety
Conformational analysis aims to identify the most stable conformations (those with the lowest energy). Molecular dynamics (MD) simulations can provide further insights by simulating the movement of the atoms over time. aps.org This allows for the exploration of the conformational space available to the molecule and can reveal the flexibility and dynamic behavior of the 2-benzoxy moiety. Such studies would be crucial for understanding how this compound might interact with a biological target, such as an enzyme's active site. nih.gov
Scientific Inquiry into this compound Reveals Data Scarcity
A comprehensive review of scientific literature and chemical databases has revealed a significant lack of published research on the chemical compound this compound. Specifically, there is no available information regarding its computational chemistry and theoretical investigations, including the prediction of spectroscopic parameters such as NMR chemical shifts and vibrational frequencies.
Despite extensive searches for theoretical studies, including Density Functional Theory (DFT) calculations or other computational methods, no papers or datasets detailing the predicted spectroscopic properties of this specific molecule could be located. Such computational work is crucial for the structural assignment and characterization of novel compounds, providing a theoretical framework to compare against experimental results.
The absence of this information in the public domain prevents a detailed analysis as requested. The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR, Raman) is fundamental in modern chemical research to understand the electronic structure and dynamic behavior of a molecule. Without access to peer-reviewed computational studies on this compound, any presentation of such data would be speculative and would not meet the standards of scientific accuracy.
Consequently, the generation of an article section on the computational and theoretical investigation of this compound, complete with the required data tables, is not possible at this time. Further research and publication on this specific compound are needed to fill this knowledge gap.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as Versatile Building Blocks in General Organic Synthesis
In organic synthesis, the utility of a building block is defined by its ability to participate in a variety of chemical transformations to construct more complex molecular frameworks. Halogenated pyridines are cornerstone intermediates, and 5-Bromo-3-fluoro-2-benzoxy-pyridine is a prime example of a multifunctional scaffold. The bromine atom at the 5-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the fluorine atom at the 3-position modifies the ring's electronic character, influencing reactivity and the properties of downstream products. ossila.com
Pyridine-based compounds are integral to the modern agrochemical industry, forming the core of numerous fungicides, herbicides, and insecticides. nih.gov The development of new active ingredients often relies on the derivatization of functionalized pyridine (B92270) intermediates. nih.gov Halogenated pyridines are particularly crucial precursors. For instance, trifluoromethylpyridines, key structural motifs in many agrochemicals, are often synthesized from chlorinated pyridine precursors which can undergo halogen exchange reactions. nih.gov
The subject compound, this compound, serves as a potential precursor for novel agrochemicals. The bromo group can be readily converted into other functional groups or used as a handle for carbon-carbon bond formation via reactions like the Suzuki or Heck coupling, allowing for the attachment of various pharmacophores. ossila.commdpi.com The presence of fluorine is also a common feature in bioactive molecules, often enhancing metabolic stability and binding affinity. A series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring have been synthesized and shown to possess notable herbicidal activity. researchgate.net This highlights the potential of analogous structures derived from this compound.
| Agrochemical Class | Pyridine Precursor Motif | Example Active Ingredient | Significance of Functionalization |
|---|---|---|---|
| Herbicides | Halogenated Pyridines | Fluazifop | Synthesized from 2-chloro-5-(trifluoromethyl)pyridine, demonstrating the use of halogenated pyridines for creating complex side chains. nih.gov |
| Herbicides | Halogenated Pyridines | Haloxyfop | Utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine, showing how multiple halogens guide the synthesis of potent agrochemicals. nih.gov |
| Fungicides | Substituted Pyridines | Boscalid | Features a dichloropyridine core, illustrating the importance of the pyridine scaffold in developing widely used fungicides. |
| Insecticides | Halogenated Pyridines | Chlorpyrifos | Based on a trichloropyridine structure, emphasizing the role of halogenated heterocycles in creating effective insecticides. |
Specialty chemicals are a class of low-volume, high-value products with performance-enhancing applications in various industries. This compound is a versatile intermediate for synthesizing such chemicals, including pharmaceutical ingredients and electronic materials. The distinct reactivity of its substituents allows for sequential and site-selective modifications. ossila.com The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, while the fluorine atom can undergo nucleophilic aromatic substitution under specific conditions. ossila.com This dual functionality enables the synthesis of polysubstituted pyridines, which are key components in many complex molecules. mdpi.comacs.org For example, 2-Bromo-5-fluoropyridin-3-ol is used in the synthesis of pharmaceutical compounds for neurological and inflammatory diseases.
Development of Pyridine-Based Ligands for Catalysis
Pyridine and its derivatives are among the most important classes of ligands in coordination chemistry and homogeneous catalysis. nih.gov Their ability to coordinate with transition metals, forming stable yet reactive complexes, is fundamental to many catalytic processes. nih.gov The electronic and steric properties of the pyridine ligand can be fine-tuned by altering its substituents, thereby modulating the activity and selectivity of the resulting catalyst. nih.gov
The structure of this compound makes it an attractive candidate for designing novel ligands. The pyridine nitrogen atom acts as the primary coordination site for a metal center. The electron-withdrawing nature of the fluoro and bromo substituents would decrease the basicity of the pyridine nitrogen, which in turn affects the electronic properties and stability of the metal complex. nih.gov The bulky benzoxy group at the 2-position provides significant steric hindrance around the metal center, which can be exploited to control substrate access and influence selectivity in catalytic reactions.
The synthesis of a metal complex would typically involve reacting this compound with a suitable metal precursor, such as a palladium(II) or copper(I) salt. The bromo group at the 5-position offers a secondary point of reactivity, allowing for the creation of bidentate or pincer-type ligands after an initial coupling reaction, a strategy employed in the synthesis of complex ligand frameworks. nih.gov
Pyridine-metal complexes are workhorse catalysts for a multitude of organic reactions, most notably for carbon-carbon and carbon-heteroatom bond formations. nih.gov Palladium complexes featuring pyridine ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. mdpi.comnih.gov The catalytic performance is directly linked to the nature of the pyridine ligand.
A palladium complex derived from this compound would be a promising candidate for catalysis. The electron-deficient character imparted by the halogens could enhance the oxidative addition step in a catalytic cycle, while the steric bulk of the benzoxy group could facilitate the reductive elimination step. These features are critical for achieving high turnover numbers and controlling selectivity (e.g., regioselectivity or stereoselectivity) in coupling reactions.
| Pyridine Ligand Type | Metal Center | Catalyzed Reaction | Reference Finding |
|---|---|---|---|
| Monosubstituted Pyridines | Palladium (Pd) | Suzuki-Miyaura Coupling | Functionalization with electron-withdrawing or -donating groups significantly changes the physicochemical and catalytic properties of Pd(II) complexes. nih.gov |
| Disubstituted Pyridines | Palladium (Pd) | Heck Coupling | Pd(II) complexes with various substituted pyridines are efficient precatalysts for both Suzuki-Miyaura and Heck reactions. nih.gov |
| Amino Acid Schiff Bases | Cobalt (Co), Zinc (Zn) | Reduction of 4-Nitrophenol | Pyridine-based amino acid Schiff base complexes can exhibit excellent catalytic performance. researchgate.net |
| (2-pyridyl)sulfonyl-containing molecules | Copper (Cu) | Monofluoromethylation | The (2-pyridyl)sulfonyl moiety has been shown to be important for copper-catalyzed fluoroalkylation reactions. beilstein-journals.org |
Applications in Functional Materials
The search for new organic materials with tailored electronic and photophysical properties for applications in electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. Pyridine-containing compounds are highly valuable in this area due to their inherent electron-deficient nature, which facilitates electron transport. ossila.com
This compound possesses the key attributes of a promising building block for functional materials. The fluorinated pyridine core is an excellent electron-accepting unit. The bromine atom serves as a crucial synthetic handle for extending the molecule's conjugation through cross-coupling reactions, a common strategy for building the complex, planar structures required for efficient charge transport and luminescence. ossila.com For example, 5-Bromo-2-fluoropyridine has been used as a building block to synthesize host materials for OLED applications. ossila.com The benzoxy group, while potentially adding steric bulk, could also be used to tune the solubility and film-forming properties of the final material, which are critical for device fabrication.
Information Deficit on "this compound" Impedes Article Generation
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is a significant lack of specific scientific literature, research findings, and material data for this exact molecule. The initial searches yielded results for structurally related but distinct compounds, precluding the creation of a scientifically accurate article that adheres to the user's strict outline.
Available information pertains to similar halogenated pyridine derivatives, such as:
3-(Benzyloxy)-5-bromo-2-fluoropyridine : An isomer of the requested compound, available from chemical suppliers but without associated research into its material properties in the search results. sigmaaldrich.comfluorochem.co.uk
5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine : This compound is noted as an intermediate in organic synthesis for pharmaceuticals and agrochemicals and has been considered for its potential in material science to enhance thermal stability and chemical resistance in polymers.
5-Bromo-2-fluoropyridine : This related molecule is mentioned as a building block for semiconductors used in OLED applications. ossila.com
The term "benzoxy" is likely a non-standard variation of "benzyloxy." Assuming this, the closest chemical structure found is 3-(Benzyloxy)-5-bromo-2-fluoropyridine. sigmaaldrich.comfluorochem.co.uk However, this is a structural isomer with a different substitution pattern on the pyridine ring than the requested "this compound." Extrapolating data from this or other related compounds would be scientifically unsound and would violate the explicit instruction to focus solely on the specified molecule.
Given the strict constraints to generate thorough, scientifically accurate content, including data tables and detailed research findings, the absence of specific information on "this compound" makes it impossible to fulfill the request as outlined. The creation of content for the specified sections would require speculation or the incorrect attribution of properties from related but different molecules. Therefore, a scientifically rigorous and accurate article on "this compound" cannot be produced at this time.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The current synthesis of functionalized pyridines often relies on methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and environmentally benign synthetic pathways to 5-Bromo-3-fluoro-2-benzoxy-pyridine and its analogs.
Key areas of focus include:
Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent reactions could significantly improve efficiency by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.govmdpi.com These reactions are known to be powerful tools in green synthetic strategy, offering high atom economy and ease of implementation. mdpi.com
Green Catalysts and Solvents: The exploration of green catalysts, such as iron-based catalysts, and environmentally friendly solvents like water or ethanol (B145695), can drastically reduce the environmental impact of the synthesis. rsc.orgrsc.orgresearchgate.net The use of solvent-free conditions is another fundamental objective of green chemistry that warrants investigation. mdpi.com
Microwave-Assisted and Ultrasonic Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts, contributing to a greener chemical process. nih.govnih.govresearchgate.net
Exploration of Novel Reactivity Patterns and Transformation Pathways
The unique arrangement of substituents on the this compound ring system presents a fertile ground for discovering novel chemical reactions and transformations. The interplay between the electron-withdrawing fluorine atom, the versatile bromine atom, and the bulky benzoxy group can lead to unprecedented reactivity.
Future studies should aim to:
Exploit Halogen Reactivity: The bromine and fluorine atoms offer distinct opportunities for functionalization. The bromine atom is a prime site for various cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.comnumberanalytics.com The fluorine atom, on the other hand, can influence the regioselectivity of nucleophilic aromatic substitution reactions. ossila.com
Investigate C-H Activation: Direct functionalization of the pyridine (B92270) ring's C-H bonds is a highly atom-economical approach to creating more complex molecules. Research into transition-metal-catalyzed C-H activation at the remaining unsubstituted position would open up new avenues for derivatization.
Uncover Novel Ring Transformations: Exploring reactions that lead to the remodeling of the pyridine skeleton itself could yield novel heterocyclic systems with interesting properties. nih.gov This could involve phototransposition reactions or ring-expansion methodologies. arkat-usa.orgnih.govorganic-chemistry.org
Expansion into Advanced Materials and Supramolecular Chemistry
The distinct electronic and structural features of this compound make it an attractive building block for the creation of advanced materials and complex supramolecular architectures. wikipedia.org
Future research in this area could involve:
Organic Electronics: The electron-deficient nature of the substituted pyridine ring suggests potential applications in organic electronics. Derivatives could be synthesized and evaluated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as host materials for phosphorescent emitters. ossila.com
Supramolecular Assemblies: The presence of halogen and nitrogen atoms allows for the formation of non-covalent interactions like halogen bonding and hydrogen bonding. nih.govnih.gov These interactions can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures such as liquid crystals, gels, or metal-organic frameworks (MOFs). wikipedia.orgnih.gov The complexation with metal ions is another avenue for constructing intricate molecular architectures. wikipedia.orgrsc.org
Chiral Materials: The synthesis of enantiomerically pure derivatives of this compound could lead to the development of novel chiral materials with applications in asymmetric catalysis or chiroptical devices. chimia.ch
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To fully realize the potential of this compound and its derivatives, efficient and scalable production methods are essential. Integrating modern technologies like flow chemistry and automated synthesis can address this need.
Key directions for future work include:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound can offer significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, higher reproducibility, and the potential for straightforward scaling. sci-hub.seacs.org Flow chemistry is considered a sustainable practice that can reduce energy consumption and waste. sci-hub.se
Automated Synthesis Platforms: Utilizing automated synthesis platforms can accelerate the discovery and optimization of new derivatives. These systems can rapidly perform numerous reactions under various conditions, enabling high-throughput screening of reaction parameters and the creation of libraries of related compounds for structure-activity relationship studies.
Telescoped Reactions: Designing telescoped reaction sequences in a flow setup, where the crude product of one step is directly used as the substrate for the next, can further enhance efficiency by minimizing purification steps and reducing solvent usage. acs.org
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthetic methodology, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
